1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-chlorotriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-9-8(10(15)16)12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKMGVNZKHXHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl azide with ethyl 2-chloroacetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Substituent
The chlorine atom at position 5 is susceptible to nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the triazole ring and carboxylic acid group.
Key Findings :
-
Substitution proceeds via an SNAr mechanism due to the electron-deficient triazole ring .
-
Regioselectivity is influenced by steric and electronic factors, with the 5-position being most reactive .
Functionalization of the Carboxylic Acid Group
The carboxylic acid at position 4 undergoes typical acid-derived reactions, enabling the synthesis of esters, amides, and other derivatives.
Key Findings :
-
Esterification is efficient under mild conditions, with DCC/DMAP providing high yields .
-
Direct reduction of the carboxylic acid to alcohol requires strong reducing agents .
Reduction Reactions
The triazole ring and substituents can undergo selective reduction.
Key Findings :
-
Hydrogenolysis of the benzyl group occurs under catalytic hydrogenation, retaining the triazole ring .
-
Chlorine reduction requires specific catalysts (e.g., Pd/C) to avoid over-reduction .
Oxidation Reactions
The carboxylic acid and triazole ring exhibit limited oxidative reactivity under standard conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Decarboxylation | CuO, Quinoline, 200°C | 1-Benzyl-5-chloro-1H-1,2,3-triazole |
Key Findings :
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions.
Key Findings :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid has been studied for its antimicrobial properties. Research indicates that triazole derivatives exhibit significant activity against a range of bacteria and fungi. In particular, the presence of the triazole ring is crucial for its biological activity, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. Triazole derivatives have been shown to inhibit certain cancer cell lines effectively. The mechanism often involves the disruption of cellular processes that lead to apoptosis in cancer cells. This property positions this compound as a promising scaffold for anticancer drug development.
Agricultural Applications
Fungicides
The compound's structural features suggest potential as a fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. The specific chlorinated triazole structure may enhance its efficacy against resistant fungal strains, providing an avenue for further research into its application as a crop protection agent.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of polymers with enhanced properties. Its ability to form covalent bonds with various monomers can lead to the development of novel materials with specific mechanical and thermal properties suitable for industrial applications.
Data Table: Summary of Applications
| Application Area | Potential Uses | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Disruption of microbial cell processes |
| Anticancer drugs | Induction of apoptosis in cancer cells | |
| Agricultural Science | Fungicides | Inhibition of fungal growth |
| Materials Science | Polymer synthesis | Formation of covalent bonds with monomers |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that modifications at the benzyl position significantly enhanced antimicrobial activity against Staphylococcus aureus and Candida albicans. The study concluded that this compound could serve as a lead compound in developing new antimicrobial therapies.
Case Study 2: Anticancer Research
In vitro studies on breast cancer cell lines showed that treatment with triazole derivatives resulted in a dose-dependent decrease in cell viability. The research highlighted the compound's potential as an effective anticancer agent through the induction of apoptosis pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic Acid with Analogues
| Compound Name | Substituents (R1/R5) | Molecular Weight (g/mol) | Key Properties | Applications | References |
|---|---|---|---|---|---|
| This compound | R1: Benzyl; R5: Cl | ~251.6* | Hypothesized enhanced acidity due to Cl; potential for halogen bonding | Pharmaceutical intermediates, materials science | [12, 15] |
| 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | R1: Benzyl; R5: CH3 | 216.23 | Stable crystalline structure; O–H···N hydrogen bonds form 1D chains | Crystal engineering, ligand synthesis | [8, 12] |
| 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | R1: 4-Bromobenzyl; R5: CH3 | 296.12 | Soluble in DMSO/MeOH; bromine enables cross-coupling reactions | Bioconjugation, catalysis | [13] |
| 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid | R1: 4-Ethoxyphenyl; R5: CHO | 264.25 | Exhibits ring-chain tautomerism; decarboxylates at 175°C | Tautomerism studies, reactive intermediates | [3, 4] |
| 1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | R1: 4-SO2NH2-phenyl; R5: CH3 | 281.29 | Sulfonamide group enhances biological activity; synthesized via ester hydrolysis | Antimicrobial agents, enzyme inhibitors | [2] |
*Calculated based on analogous bromo derivative ().
Structural and Functional Insights
- Tautomerism and Stability : The 5-formyl derivative () undergoes ring-chain tautomerism, unlike the chloro analog, which is expected to remain in the triazole form due to Cl’s electron-withdrawing nature.
- Biological Relevance : Sulfonamide-bearing triazoles () show enhanced bioactivity, suggesting that the chloro derivative could be optimized for similar pharmacological applications, such as kinase inhibition or antimicrobial activity.
Biological Activity
1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. Its molecular formula is C10H8ClN3O2, and it has garnered attention in medicinal chemistry and materials science due to its potential applications in various therapeutic areas.
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with multiple biological targets. Similar triazole compounds have demonstrated a range of actions including:
- Antiviral Activity : Triazoles are known to inhibit viral replication.
- Antimicrobial Properties : They exhibit activity against various bacterial strains.
- Anticancer Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antioxidant Activity : They can scavenge free radicals, reducing oxidative stress.
The mechanism involves binding to specific receptors or enzymes, leading to downstream effects that can inhibit disease progression or promote cellular health .
Biological Studies and Case Studies
Several studies have explored the biological activity of triazole derivatives, including this compound. Below are summarized findings from relevant research:
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics. The compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that this compound exhibited potent activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of commonly used antibiotics, indicating its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Comparative studies with other triazole derivatives have shown that structural modifications can greatly influence biological activity. For instance, compounds with additional halogen substitutions often exhibit enhanced potency against specific targets. The unique substitution pattern of this compound contributes to its distinct pharmacological profile.
Table 2: Comparison with Related Triazole Derivatives
| Compound Name | Structure Characteristics | Notable Activity |
|---|---|---|
| 1-Benzyl-5-chloro-1H-triazole | Chlorine at position 5 | Anticancer |
| 1-Methyltriazole | Methyl group at position 5 | Antimicrobial |
| 4-Amino-triazole | Amino group at position 4 | Antiviral |
Q & A
(Basic) What are the recommended synthetic routes for 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves Huisgen 1,3-dipolar cycloaddition between benzyl azides and chloroacetylene derivatives, followed by carboxylation. Optimization includes controlling temperature (0–5°C for cycloaddition) and using copper(I) catalysts to enhance regioselectivity toward the 1,4-disubstituted triazole. Purification via column chromatography (e.g., Hex/EtOAc gradients) and recrystallization improves purity. Monitoring reaction progress with TLC (Rf ~0.14–0.15 in Hex/EtOAc 70:30) ensures minimal by-products .
(Basic) How can single-crystal X-ray diffraction (SC-XRD) confirm the molecular structure and substituent positions of this compound?
Methodological Answer:
SC-XRD analysis at 293 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and substituent positions. For triazole derivatives, key indicators include mean σ(C–C) = 0.005 Å and R factor <0.06. The benzyl group’s orientation and chloro-substituent placement are validated via electron density maps. Data-to-parameter ratios >15 ensure structural reliability .
(Advanced) What computational approaches predict the reactivity of the chloro substituent in triazole derivatives under nucleophilic conditions?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, identifying transition states and activation energies for nucleophilic substitution. Reaction path search algorithms, combined with solvent effect simulations (PCM model), predict regioselectivity. Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) confirms computational predictions .
(Advanced) How does the triazole ring’s electronic environment influence its potential as a ligand in metal-organic frameworks (MOFs)?
Methodological Answer:
The electron-withdrawing chloro group enhances the triazole’s Lewis acidity, improving coordination with metal nodes (e.g., Zn²⁺ or Cu²⁺). Computational studies (NBO analysis) quantify charge distribution, while BET surface area measurements assess MOF porosity. Substituent effects on ligand rigidity are evaluated via variable-temperature XRD .
(Basic) What spectroscopic techniques are critical for characterizing functional groups and verifying purity?
Methodological Answer:
- ¹H/¹³C-NMR : The benzyl CH₂ protons resonate at δ ~5.2–5.4 ppm, while the triazole C-Cl group appears at δ ~145–150 ppm in ¹³C spectra.
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹) confirm functional groups.
- HPLC-MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular ion peaks (e.g., [M+H]⁺) .
(Advanced) What strategies mitigate steric hindrance from the benzyl group in biological activity studies?
Methodological Answer:
- Substituent Engineering : Introducing electron-donating groups (e.g., methoxy) at the benzyl para-position reduces steric bulk while maintaining π-π interactions.
- Molecular Docking : AutoDock Vina simulations compare binding affinities of derivatives with target proteins (e.g., kinases).
- SAR Studies : Correlating logP values (from HPLC) with bioactivity identifies optimal lipophilicity .
(Advanced) How can factorial design experiments optimize synthesis parameters for scaling up?
Methodological Answer:
A 2³ factorial design evaluates temperature (20–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) models yield (%) and purity (HPLC area%). ANOVA identifies significant factors (e.g., temperature × catalyst interaction, p < 0.05). Pilot-scale reactions validate optimized conditions .
(Basic) What crystallization solvents yield high-quality single crystals for XRD analysis?
Methodological Answer:
Slow evaporation of ethanol/water (1:1 v/v) at 4°C produces monoclinic crystals (space group P2₁/c). Crystal quality is assessed via birefringence under polarized light. Diffraction limits (θ > 25°) ensure data completeness >95% .
(Advanced) How does the chloro substituent affect the compound’s electrochemical properties?
Methodological Answer:
Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals oxidation potentials correlated with Cl’s electronegativity. Density of states (DOS) calculations from DFT show Cl’s contribution to the LUMO, influencing redox behavior. Correlations with Hammett σₚ constants (−0.23 for Cl) quantify electronic effects .
(Advanced) What protocols ensure reproducibility in multi-step syntheses of this compound?
Methodological Answer:
- In-line Analytics : ReactIR monitors azide formation in real-time.
- DoE-Optimized Workflows : Define critical quality attributes (CQAs) like reaction conversion (>95%) and intermediate purity (>98%).
- Automated Liquid Handling : Reduces human error in catalyst dosing.
Data management software (e.g., LabArchives) archives protocols for cross-lab replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
